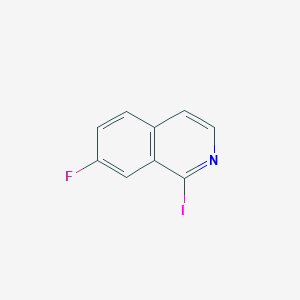

7-Fluoro-1-iodoisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAXQKPJFCSUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207448-25-6 | |

| Record name | 7-Fluoro-1-iodoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoro-1-iodoisoquinoline from 7-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic route to 7-Fluoro-1-iodoisoquinoline, a valuable building block in medicinal chemistry and drug discovery programs. The presented methodology leverages established chemical principles to achieve the target molecule from the readily available starting material, 7-fluoroisoquinoline. This document will delve into the strategic considerations, detailed experimental protocols, and the underlying chemical mechanisms.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the presence of an iodine atom at the 1-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionalization makes this compound a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthetic Strategy: A Two-Step Approach from 7-Fluoroisoquinoline

The direct iodination of 7-fluoroisoquinoline is challenging due to the electronic properties of the isoquinoline ring system. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult and often leading to a mixture of products with poor regioselectivity. Therefore, a more strategic, two-step approach is proposed, capitalizing on the reactivity of the C1 position of the isoquinoline nucleus.

This strategy involves:

-

Amination at the C1 Position: The introduction of an amino group at the 1-position of 7-fluoroisoquinoline to form 1-amino-7-fluoroisoquinoline. This is achieved through a nucleophilic amination reaction.

-

Sandmeyer Reaction: The subsequent conversion of the amino group to an iodo group via a diazotization reaction followed by treatment with an iodide salt.

This pathway offers a reliable and scalable route to the target compound with good overall yield and purity.

Experimental Protocols

Synthesis of 1-Amino-7-fluoroisoquinoline

The introduction of an amino group at the C1 position of 7-fluoroisoquinoline can be effectively achieved using a modified Chichibabin amination reaction. This reaction involves the direct amination of the electron-deficient pyridine ring of the isoquinoline system.

Reaction:

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylaniline.

-

Reagent Addition: To the stirred solvent, carefully add sodamide (NaNH₂) in portions at room temperature under a nitrogen atmosphere.

-

Heating: Heat the suspension to 130-140 °C to form a solution of sodium dimethylanilide.

-

Substrate Addition: Slowly add a solution of 7-fluoroisoquinoline in dry N,N-dimethylaniline to the reaction mixture.

-

Reaction Monitoring: Maintain the reaction temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and efficient method for the conversion of an aromatic amino group into an iodo group.[1][2][3][4][5]

Reaction:

Step-by-Step Methodology:

-

Diazotization:

-

Dissolve 1-amino-7-fluoroisoquinoline in a mixture of concentrated sulfuric acid and water at 0-5 °C in a beaker.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

-

Data Presentation: Summary of Reaction Parameters

| Parameter | Synthesis of 1-Amino-7-fluoroisoquinoline | Synthesis of this compound |

| Key Reagents | 7-Fluoroisoquinoline, Sodamide (NaNH₂) | 1-Amino-7-fluoroisoquinoline, NaNO₂, KI, H₂SO₄ |

| Solvent | N,N-Dimethylaniline | Water, Sulfuric Acid |

| Temperature | 130-140 °C | 0-5 °C (Diazotization), Room Temp (Iodination) |

| Reaction Time | 4-6 hours | 2-3 hours |

| Typical Yield | 60-70% | 75-85% |

| Purification | Column Chromatography | Recrystallization/Column Chromatography |

Visualization of the Synthetic Pathway

Caption: Synthetic route to this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound from 7-fluoroisoquinoline. The described protocols, based on the Chichibabin amination and the Sandmeyer reaction, provide a practical approach for obtaining this valuable building block for applications in drug discovery and development. The strategic introduction of the amino group at the C1 position, followed by its conversion to the iodo functionality, circumvents the challenges associated with direct iodination and ensures a high-yielding and regioselective synthesis.

References

-

Sandmeyer Reaction | NROChemistry.

-

Selected examples of iodination of isoquinoline. - ResearchGate.

-

Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC - NIH.

-

Sandmeyer reaction - Wikipedia.

-

Sandmeyer reaction - L.S.College, Muzaffarpur.

-

Sandmeyer Reaction Mechanism - BYJU'S.

-

Sandmeyer Reaction - Organic Chemistry Portal.

Sources

Spectroscopic Elucidation of 7-Fluoro-1-iodoisoquinoline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7-Fluoro-1-iodoisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. As experimental spectroscopic data for this specific molecule is not widely available in public-domain literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predicted spectral profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this compound for reaction monitoring, quality control, and further molecular design.

Introduction: The Significance of Substituted Isoquinolines

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of halogen substituents, such as fluorine and iodine, provides powerful handles for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, as well as for synthetic chemists to engage in cross-coupling reactions for further molecular elaboration. This compound, with its distinct electronic and steric properties, is a valuable intermediate for the synthesis of novel therapeutic agents and functional organic materials.[1] Accurate spectroscopic characterization is paramount for its unambiguous identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogens, as well as through-space and through-bond couplings.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.2 | d | JH3-H4 = 5-6 |

| H-4 | 7.5 - 7.7 | d | JH4-H3 = 5-6 |

| H-5 | 8.1 - 8.3 | dd | JH5-H6 = 8-9, JH5-F7 = ~1 |

| H-6 | 7.3 - 7.5 | ddd | JH6-H5 = 8-9, JH6-H8 = ~2, JH6-F7 = 8-10 (ortho) |

| H-8 | 7.8 - 8.0 | dd | JH8-F7 = 5-6 (meta), JH8-H6 = ~2 |

Causality behind Predictions: The predicted chemical shifts are based on the analysis of related isoquinoline systems.[2][3] The downfield shift of H-3 and H-5 is attributed to the deshielding effect of the proximate nitrogen atom and the anisotropic effect of the fused benzene ring. The coupling patterns are predicted based on standard ortho, meta, and para relationships, with the additional complexity of coupling to the fluorine atom at the 7-position.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atom and the heavy iodine atom will significantly influence the chemical shifts of the carbons to which they are attached.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | ~95 | - |

| C-3 | ~145 | - |

| C-4 | ~122 | - |

| C-4a | ~137 | ~4 |

| C-5 | ~128 | ~4 |

| C-6 | ~115 | ~22 |

| C-7 | ~163 | ~250 |

| C-8 | ~120 | ~22 |

| C-8a | ~130 | ~1 |

Causality behind Predictions: The chemical shift of C-1 is expected to be significantly upfield due to the heavy atom effect of iodine. Conversely, C-7 will be strongly deshielded and exhibit a large one-bond C-F coupling constant (~250 Hz), which is characteristic of aryl fluorides.[4] The other carbons will show smaller two- and three-bond couplings to fluorine.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[5] For this compound, a single resonance is expected.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-7 | -110 to -120 | ddd |

Causality behind Predictions: The chemical shift is predicted relative to CFCl₃ and falls within the typical range for aryl fluorides.[6] The signal will be split into a doublet of doublet of doublets due to coupling with H-6 (ortho), H-8 (meta), and H-5 (para).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1620 | C=C and C=N ring stretching | Medium-Strong |

| 1450 - 1550 | Aromatic ring skeletal vibrations | Medium-Strong |

| 1200 - 1250 | C-F stretch | Strong |

| 800 - 900 | C-H out-of-plane bending | Strong |

| 500 - 600 | C-I stretch | Medium-Weak |

Causality behind Predictions: The predicted absorption bands are based on characteristic group frequencies for aromatic, nitrogen-containing heterocyclic, and halogenated compounds.[3][7] The C-F stretch is expected to be a strong and prominent band, while the C-I stretch will be weaker and at a lower frequency due to the larger mass of the iodine atom. The region below 1000 cm⁻¹ will contain the "fingerprint" region, with complex vibrations characteristic of the entire molecule.[8]

Experimental Protocol for IR Data Acquisition

Caption: Workflow for ATR-IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of this compound is C₉H₅FIN. The calculated monoisotopic mass is 272.95 g/mol . The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak at m/z = 273.

-

Major Fragmentation Pathways:

-

Loss of Iodine: A prominent fragment is expected at m/z = 146, corresponding to the loss of an iodine radical ([M-I]⁺). This is often a major fragmentation pathway for iodo-aromatic compounds.

-

Loss of HCN: The isoquinoline ring can undergo fragmentation by losing a molecule of hydrogen cyanide, leading to a fragment at m/z = 246 ([M-HCN]⁺).

-

Sequential Losses: A fragment at m/z = 119 could arise from the sequential loss of iodine and then HCN ([M-I-HCN]⁺).

-

Experimental Protocol for MS Data Acquisition

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the characterization of this important synthetic intermediate. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference for their own analytical work.

References

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

-

How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Organic Chemistry Tutor. Available at: [Link]

-

Isoquinoline synthesis. Química Organica.org. Available at: [Link]

-

Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

-

Isoquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

- Mass spectra of fluorocarbons.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

-

19Fluorine NMR. University of Ottawa. Available at: [Link]

-

Affordable Price this compound Analytical Grade Compound, Mumbai Supplier. IndiaMART. Available at: [Link]

- Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy.ACS Sensors, 7(1), 44-49.

- Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.Molecules, 20(10), 18765-18781.

- Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks.Organic Letters, 17(24), 6094-6097.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.Organic Letters, 26(2), 360-365.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isoquinoline(119-65-3) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isoquinoline | C9H7N | CID 8405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

A Senior Application Scientist's Guide to 7-Fluoro-1-iodoisoquinoline: Properties, Reactivity, and Synthetic Utility

Abstract

This technical guide provides an in-depth analysis of 7-Fluoro-1-iodoisoquinoline, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The document elucidates the molecule's core physicochemical properties, explores its distinct reactivity profile governed by the C1-Iodo and C7-Fluoro substituents, and presents detailed protocols for its key synthetic transformations. By leveraging its unique electronic and steric characteristics, this compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms onto this scaffold provides powerful handles for synthetic diversification. This compound is a prime example of a bifunctional building block where two different halogens, iodine and fluorine, are positioned at electronically distinct sites.

The iodine atom at the C1 position is a superb leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[1][2] Conversely, the fluorine atom at the C7 position imparts significant modulation of the molecule's physicochemical properties, including lipophilicity and metabolic stability, and can serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions.[3][4] This orthogonal reactivity makes this compound a highly valuable intermediate for constructing complex, fluorinated isoquinoline derivatives for applications in drug discovery and materials science.[3][5]

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

This compound is typically supplied as a pale yellow to off-white solid powder.[5] Its solubility profile is characteristic of many organic intermediates; it is insoluble in water but shows good solubility in common organic solvents.[5] A summary of its key properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅FIN | [5] |

| Molecular Weight | 273.05 g/mol | [6] |

| Appearance | Pale yellow to off-white solid powder | [5] |

| Purity | Typically ≥98% | [5] |

| Solubility | Insoluble in water; soluble in organic solvents | [5] |

| Storage | Store in a cool, dry place away from incompatible materials | [5] |

| Topological Polar Surface Area | 12.9 Ų | [6] |

Spectroscopic Characterization Insights:

-

¹⁹F NMR: The fluorine atom at the C7 position provides a sensitive NMR probe for monitoring reactions and characterizing derivatives.[7][8] Its chemical shift will be highly sensitive to changes in the electronic environment of the aromatic system.

-

¹H NMR: The aromatic protons will appear in the characteristic downfield region, with coupling patterns dictated by their positions on the isoquinoline ring.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons attached to the iodine (C1) and fluorine (C7) will exhibit characteristic shifts and couplings (¹JCF).

-

Mass Spectrometry: The presence of iodine (¹²⁷I) will give a distinct and easily identifiable molecular ion peak in the mass spectrum.

Synthesis Overview

The synthesis of substituted isoquinolines can be achieved through various established methods, often involving cyclization reactions. For fluorinated isoquinolines, a common strategy involves the cyclization of a suitably substituted phenylethylamine derivative. A plausible synthetic pathway to this compound would likely involve a multi-step sequence starting from a fluorinated precursor, followed by cyclization and subsequent iodination. Directed ortho-lithiation strategies have also proven effective for synthesizing halogenated isoquinolines.[4]

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C1 position is significantly more labile and is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-fluorine bond at C7 is much stronger and generally unreactive to these conditions, but can participate in nucleophilic aromatic substitution (SNAr).

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling at the C1-Position

The C1-iodo group is the primary handle for synthetic elaboration. Its high reactivity in oxidative addition to Pd(0) catalysts makes it an ideal substrate for a range of powerful C-C and C-N bond-forming reactions.[2][9]

This reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds by coupling the aryl iodide with an organoboron species (boronic acid or ester).[2][10] It allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C1 position.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.

-

Heat the reaction mixture (typically 80-110 °C) with stirring and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the 1-substituted-7-fluoroisoquinoline.

The Sonogashira coupling enables the synthesis of 1-alkynyl-7-fluoroisoquinolines by reacting the iodide with a terminal alkyne.[11][12] This transformation is catalyzed by a combination of palladium and a copper(I) co-catalyst.

General Experimental Protocol: Sonogashira Coupling

-

In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, DMF).

-

Add an amine base (e.g., triethylamine, diisopropylamine), followed by the terminal alkyne (1.1-1.5 eq.).

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

-

Once complete, filter the reaction mixture to remove salts and concentrate the filtrate.

-

Partition the residue between water and an organic solvent.

-

Dry the organic phase, concentrate, and purify the product via column chromatography.

This reaction provides a direct route to 1-amino-7-fluoroisoquinolines, which are valuable precursors for further functionalization.[1] It involves the palladium-catalyzed coupling of the aryl iodide with a primary or secondary amine.[13][14] The choice of ligand is critical for achieving high efficiency.[15]

General Experimental Protocol: Buchwald-Hartwig Amination

-

Charge a reaction vessel with this compound (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.).

-

Evacuate and backfill the vessel with an inert gas.

-

Add the desired amine (1.1-1.5 eq.) and an anhydrous solvent (e.g., toluene, dioxane).

-

Heat the mixture (typically 80-120 °C) until the starting material is fully consumed as indicated by TLC or LC-MS.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the resulting amine product by column chromatography.

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

While the C-F bond is significantly more robust than the C-I bond, it can be displaced by potent nucleophiles under forcing conditions.[16] The fluorine atom is a strong inductively electron-withdrawing group, which polarizes the C-F bond and can activate the ring towards nucleophilic attack.[17][18] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[18] This pathway becomes more accessible in heteroaromatic systems like isoquinoline.[4][16]

Causality of SNAr Reactivity:

-

Activating Group: The electronegative fluorine atom activates the C7 position for nucleophilic attack.

-

Leaving Group Ability: In the context of SNAr, fluoride is a better leaving group than might be expected because the C-F bond-breaking step is not the rate-determining step.[17][18] The rate is determined by the initial nucleophilic attack and formation of the stable Meisenheimer intermediate.

-

Reaction Conditions: SNAr at a fluoro-substituted position typically requires strong nucleophiles (e.g., alkoxides, thiolates, amines) and elevated temperatures.

General Experimental Protocol: Nucleophilic Aromatic Substitution

-

In a sealed reaction vessel, dissolve the 7-fluoro-1-substituted-isoquinoline (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF).

-

Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 2.0-5.0 eq.).

-

Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor by TLC or LC-MS.

-

After completion, cool the mixture and carefully quench with water or a saturated aqueous NH₄Cl solution.

-

Extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the desired product by column chromatography.

Applications in Drug Discovery

The ability to selectively functionalize this compound at two distinct positions makes it an exceptionally powerful scaffold in drug discovery.

-

Scaffold Decoration: The C1 position can be elaborated with various groups to explore structure-activity relationships (SAR), while the C7-fluoro group is retained to enhance metabolic stability or binding affinity.

-

Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group, a strategy that can improve a drug candidate's pharmacokinetic profile.

-

Anticancer Agents: Fluorinated indenoisoquinoline derivatives, structurally related to the compounds accessible from this building block, have been investigated as potent topoisomerase I inhibitors for cancer therapy.[3] The substitution patterns on the isoquinoline core are critical for their biological activity.

Conclusion

This compound is a synthetically versatile and strategically important building block. Its orthogonal reactivity, with a highly labile C1-iodo group ideal for cross-coupling and a robust C7-fluoro group for property modulation and potential SNAr reactions, provides chemists with a powerful tool for the efficient synthesis of complex, functionalized isoquinoline derivatives. Understanding the distinct chemical properties of its halogen substituents is key to unlocking its full potential in the fields of medicinal chemistry, organic synthesis, and materials science.

References

- Affordable Price this compound Analytical Grade Compound, Mumbai Supplier. (n.d.). IndiaMART.

- 7-Fluoro-4-iodoisoquinoline | C9H5FIN. (n.d.). PubChem.

- Professor Dave Explains. (2019, July 12).

- Nucleophilic aromatic substitution. (2024, November 26). In Wikipedia.

- Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry.

- Adhikari, N., et al. (2020). Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors. PLOS ONE.

- Buchwald–Hartwig amination. (2024, December 23). In Wikipedia.

- Volk, B., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280.

- Sonogashira coupling. (2024, November 13). In Wikipedia.

- Magano, J., & Monfette, S. (2020). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen Research Portal.

- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.

- Suzuki reaction. (2024, December 26). In Wikipedia.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- 7-FLUORO-1-(TRIISOPROPYLSILYL)-INDOLE. (n.d.). SpectraBase.

- Ellisdon, M. C., et al. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ChemBioChem, 23(3), e202100587.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affordable Price this compound Analytical Grade Compound, Mumbai Supplier [forecastchemicals.com]

- 6. 7-Fluoro-4-iodoisoquinoline | C9H5FIN | CID 177817501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the Solubility and Stability of 7-Fluoro-1-iodoisoquinoline in Organic Solvents

Executive Summary

7-Fluoro-1-iodoisoquinoline is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate is largely dictated by its physicochemical properties, primarily its solubility in organic solvents and its stability under various processing and storage conditions. This guide provides an in-depth analysis of these critical parameters. We present a systematic evaluation of solubility in a panel of common organic solvents, ranging from nonpolar to highly polar. Furthermore, this document outlines a comprehensive stability assessment using forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3] The data herein serve as a crucial resource for researchers, enabling rational solvent selection for synthesis and purification, robust formulation design, and the establishment of appropriate storage conditions to ensure the compound's integrity.

Introduction: The Significance of Physicochemical Profiling

The isoquinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[4][5] The introduction of fluorine and iodine atoms onto this scaffold, as in this compound, creates a unique electronic and steric profile, offering valuable handles for further chemical modification, such as cross-coupling reactions. However, the successful implementation of this building block in a laboratory or manufacturing setting is contingent upon a thorough understanding of its solubility and stability.

-

Solubility is a critical determinant of reaction kinetics, purification efficiency, and the ability to formulate a compound for biological screening.[6] Poor solubility can lead to handling difficulties and unreliable results in downstream applications.[7][8]

-

Stability defines the compound's shelf-life and dictates necessary storage and handling procedures. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[9][10][11]

This guide provides a foundational dataset and robust, replicable protocols for evaluating these properties, thereby accelerating research and development timelines for projects involving this compound.

Theoretical Considerations: Predicting Behavior

The molecular structure of this compound—a planar, aromatic system with a basic nitrogen, an electronegative fluorine, and a large, polarizable iodine—suggests a moderate to low polarity.

-

Solubility Prediction: Based on the principle of "like dissolves like," the compound is expected to exhibit limited solubility in nonpolar solvents (e.g., hexanes) and aqueous media but show good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) that can engage in dipole-dipole interactions.[12][13] Hansen Solubility Parameters (HSP) offer a more nuanced prediction, considering dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14][15] this compound is predicted to have significant δD and δP components and a minimal δH component.

-

Stability Prediction: The C-I bond is the most probable site of instability. It is susceptible to:

-

Photolytic cleavage: Aromatic iodides can be light-sensitive, potentially undergoing homolytic cleavage to form radical species.

-

Nucleophilic substitution: The iodide may be displaced by strong nucleophiles, particularly under basic conditions.

-

Oxidative degradation: The electron-rich aromatic system could be susceptible to oxidation.[16][17][18]

-

Solubility Analysis: A Quantitative Assessment

The thermodynamic solubility was determined using the gold-standard shake-flask method, which measures the equilibrium concentration of a compound in a given solvent.[19][20][21] This method ensures that the measured solubility represents a true thermodynamic limit.

Experimental Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of solid this compound (ensuring undissolved solid remains) to a 2 mL glass vial containing 1 mL of the selected organic solvent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to 300 RPM at a constant temperature of 25 °C for 24 hours to ensure equilibrium is reached.[20][22]

-

Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

-

Sampling: Carefully withdraw a 100 µL aliquot of the supernatant, ensuring no solid material is disturbed.

-

Dilution: Dilute the aliquot with a suitable solvent (typically acetonitrile) to a concentration within the pre-established linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample via a validated stability-indicating HPLC-UV method.[23][24] The concentration is determined against a multi-point calibration curve of known standards.

-

Validation: The experiment is performed in triplicate for each solvent to ensure reproducibility.

Solubility Results

The solubility of this compound was determined in a range of common laboratory solvents.

| Solvent | Solvent Class | Dielectric Constant (ε) | Solubility (mg/mL) at 25°C |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 150 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 150 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 85.4 |

| Dichloromethane (DCM) | Halogenated | 9.1 | 72.1 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 25.6 |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | 15.3 |

| Methanol (MeOH) | Polar Protic | 32.7 | 8.9 |

| Isopropanol (IPA) | Polar Protic | 19.9 | 4.2 |

| Toluene | Nonpolar | 2.4 | 2.5 |

| n-Hexane | Nonpolar | 1.9 | < 0.1 |

| Water | Polar Protic | 80.1 | Insoluble (<0.01)[25] |

Discussion of Solubility Findings

The experimental data confirm the initial theoretical predictions. This compound demonstrates excellent solubility in highly polar aprotic solvents like DMF and DMSO, making them ideal for reaction media and stock solution preparation. Its good solubility in THF and DCM is also noteworthy for synthesis and purification (e.g., column chromatography). The solubility drops significantly in polar protic solvents like methanol and isopropanol, and the compound is practically insoluble in nonpolar solvents and water. This profile is consistent with a molecule that has significant polar character but lacks strong hydrogen bonding capabilities.

Stability Analysis: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that identifies likely degradation products and establishes degradation pathways.[9][10][26] The studies were designed based on ICH Guideline Q1A(R2) to assess stability under hydrolytic, oxidative, photolytic, and thermal conditions.[2][3][27]

Experimental Workflow: Stability Assessment

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation

For each condition, a solution of this compound (0.1 mg/mL) was prepared and subjected to stress for 24 hours. A control sample, protected from stress, was analyzed alongside.

-

Acidic Hydrolysis: Solution in 0.1 M HCl, incubated at 60°C.

-

Basic Hydrolysis: Solution in 0.1 M NaOH, incubated at 60°C.

-

Oxidative: Solution in 3% H₂O₂, stored at room temperature.[23]

-

Thermal: Solution in 50:50 ACN:H₂O, incubated at 80°C.

-

Photolytic: Solid compound and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[28]

Samples were withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.[29][30]

Stability Results

| Stress Condition | % Recovery of Parent Compound | Observations |

| Control (24h, RT) | 99.8% | No significant degradation. |

| 0.1 M HCl, 60°C | 99.5% | Highly stable to acidic conditions. |

| 0.1 M NaOH, 60°C | 82.1% | Significant degradation observed. |

| 3% H₂O₂, RT | 91.3% | Moderate degradation. |

| Thermal (80°C) | 98.9% | Thermally stable in solution. |

| Photolytic (Solid) | 99.2% | Stable in solid form. |

| Photolytic (Solution) | 75.4% | Significant degradation in solution. |

Discussion of Stability Findings & Degradation Pathways

The forced degradation studies reveal specific liabilities. The compound is highly stable under thermal and acidic conditions. However, significant degradation occurs under basic, oxidative, and particularly, photolytic (in solution) conditions.

-

Under Basic Conditions: The primary degradation pathway is likely nucleophilic aromatic substitution, where hydroxide displaces the iodide to form 7-Fluoro-isoquinolin-1-one.

-

Under Oxidative Conditions: Degradation likely proceeds via the formation of N-oxides or oxidation of the aromatic ring system.

-

Under Photolytic Conditions: The significant degradation in solution suggests a C-I bond cleavage mechanism, potentially leading to the formation of 7-Fluoroisoquinoline and other radical-derived products. The stability of the solid form indicates that crystal lattice packing offers protection.

Caption: Potential degradation pathways.

Practical Recommendations and Conclusion

Based on the comprehensive solubility and stability data, the following recommendations are provided for professionals working with this compound:

-

Solvent Selection:

-

For reaction media and stock solutions , DMSO and DMF are optimal choices due to their high solvating power.

-

For purification via chromatography , a solvent system based on dichloromethane or ethyl acetate with a nonpolar co-solvent like hexanes is recommended.

-

Avoid using protic solvents like methanol if high concentrations are required.

-

-

Handling and Storage:

-

The compound is sensitive to strong bases . Reactions and workups should be conducted under neutral or acidic conditions where possible.

-

Solutions of the compound are light-sensitive and should be protected from light using amber vials or by covering glassware with foil.

-

For long-term storage , the solid material should be kept in a cool, dark, and dry place.

-

References

-

Bhate, V., & Salunkhe, V. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Abbott, S., Hansen, C. M., & Yamamoto, H. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Green Chemistry For Sustainability. Available at: [Link]

-

Kineticos. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Kineticos. Available at: [Link]

-

Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

-

Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available at: [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay. Protocols.io. Available at: [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Drug Discovery and Development. Available at: [Link]

-

Bergström, C. A. S., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology. Available at: [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Regulatory Affairs Professionals Society. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

-

Rahman, Z., et al. (2014). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]

-

Scitecs. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

-

Quora User. (2017). How do you perform the shake flask method to determine solubility? Quora. Available at: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]

-

Abbott, S. (n.d.). Hansen Solubility Parameters. Practical Solubility Science. Available at: [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. Available at: [Link]

-

Abbott, S. (2022). HSPiP Measuring HSP (New). YouTube. Available at: [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Al-Ghaban, A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Patel, D. K., et al. (2014). Stability Indicating HPLC Method Development: A Review. ResearchGate. Available at: [Link]

-

Sutar, A. S., et al. (2013). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PubMed Central. Available at: [Link]

-

Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PubMed Central. Available at: [Link]

-

Chemical Suppliers. (n.d.). This compound Analytical Grade Compound. IndiaMART. Available at: [Link]

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

PubChem. (n.d.). 7-Fluoro-4-iodoisoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Paguigan, M. J. A., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]

-

Mohn, W. W., & Tiedje, J. M. (1992). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 7-Fluoroisoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

Fetzner, S. (1998). Degradation of Haloaromatic Compounds. SciSpace. Available at: [Link]

-

Sharma, A., et al. (2023). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Pries, F., et al. (1994). Degradation of Halogenated Aliphatic Compounds: The Role of Adaptation. FEMS Microbiology Reviews. Available at: [Link]

-

Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

-

Bauer, R., & Fallmann, H. (1997). Degradation of halogenated organic compounds in ground water by heterogeneous catalytic oxidation with hydrogen peroxide. ResearchGate. Available at: [Link]

Sources

- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. onyxipca.com [onyxipca.com]

- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. chemistryforsustainability.org [chemistryforsustainability.org]

- 15. Hansen Solubility Parameters | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 16. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. bioassaysys.com [bioassaysys.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. Affordable Price this compound Analytical Grade Compound, Mumbai Supplier [forecastchemicals.com]

- 26. biopharminternational.com [biopharminternational.com]

- 27. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 28. nelsonlabs.com [nelsonlabs.com]

- 29. ijtsrd.com [ijtsrd.com]

- 30. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoro-1-iodoisoquinoline: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-iodoisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. Its strategic functionalization with both a fluorine atom and an iodine atom at key positions renders it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Concurrently, the iodine atom at the 1-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

This technical guide provides an in-depth overview of this compound, including its chemical properties, a plausible synthetic approach, its application in palladium-catalyzed cross-coupling reactions, and relevant safety information. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in drug discovery and organic synthesis.

Core Properties of this compound

A thorough understanding of the fundamental properties of a synthetic intermediate is crucial for its effective utilization in research and development.

| Property | Value | Source(s) |

| CAS Number | 883108-36-3 | [4] |

| Molecular Formula | C₉H₅FIN | [4] |

| Molecular Weight | 289.05 g/mol | [4] |

| Physical Form | Pale yellow to off-white solid powder | [4] |

| Purity | Typically ≥ 98% | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

| Primary Application | Intermediate in organic and pharmaceutical synthesis | [4] |

Synthesis of Fluorinated Isoquinolines: A Conceptual Framework

A potential synthetic pathway to this compound could start from a suitably substituted fluorinated phenethylamine derivative, which would undergo a Bischler-Napieralski or a Pictet-Spengler type cyclization to form the dihydroisoquinoline or tetrahydroisoquinoline core. Subsequent aromatization would yield 7-fluoroisoquinoline. The final iodination at the C1 position could then be achieved through various iodinating agents.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily centered around the reactivity of the C-I bond at the 1-position, which is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups, making it a valuable precursor in the synthesis of diverse compound libraries for drug discovery. The fluorine atom at the 7-position is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of a molecule, potentially leading to improved biological activity.[1][3]

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8][9][10][11] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Generalized Suzuki-Miyaura Coupling Protocol:

Objective: To couple this compound with a boronic acid or boronic ester.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the boronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent and degas the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow:

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

2. Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12][13][14][15] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors in medicinal chemistry.

Generalized Sonogashira Coupling Protocol:

Objective: To couple this compound with a terminal alkyne.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

-

Copper(I) iodide (CuI) (0.01 - 0.05 eq)

-

Amine base (e.g., Triethylamine, Diisopropylethylamine) (2.0 - 5.0 eq)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Mechanism:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. forecastchemicals.com [forecastchemicals.com]

- 5. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

The Strategic deployment of 7-Fluoro-1-iodoisoquinoline in Modern Medicinal Chemistry

A Technical Guide for Advanced Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic functionalization of this privileged structure offers a powerful avenue to modulate pharmacological properties and unlock novel therapeutic potential. This technical guide delves into the specific applications and synthetic utility of a highly versatile building block: 7-Fluoro-1-iodoisoquinoline. We will explore the synergistic roles of the fluoro and iodo substituents, providing a rationale for its use in drug design. This guide will further present detailed methodologies for its incorporation into complex molecules, with a particular focus on its application in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage advanced heterocyclic chemistry for the creation of next-generation therapeutics.

Introduction: The Rationale for this compound in Drug Design

The deliberate incorporation of specific functional groups is a fundamental strategy in modern drug discovery. The subject of this guide, this compound, is a prime example of a molecular scaffold engineered for maximal synthetic versatility and beneficial pharmacological modulation. The value of this compound lies in the distinct and complementary properties of its two key substituents: the 7-fluoro group and the 1-iodo group.

The Role of Fluorine: Enhancing Drug-like Properties

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic profile.[3][4][5][6][7] The 7-fluoro substituent in the isoquinoline core can impart several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Placing a fluorine atom at the 7-position can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.

-

Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of the isoquinoline nitrogen. This modulation of basicity can be crucial for optimizing a drug's solubility, permeability, and off-target activity profile, particularly for interactions with ion channels or transporters.[7]

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity and potency.[4][6]

-

Improved Pharmacokinetics: The strategic placement of fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3][7]

The Utility of Iodine: A Gateway to Molecular Complexity

The iodine atom at the 1-position of the isoquinoline ring serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[8][9] This functionality allows for the efficient and regioselective introduction of a wide array of molecular fragments, which is essential for exploring structure-activity relationships (SAR) during lead optimization.[9][10][11]

Key cross-coupling reactions enabled by the 1-iodo group include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[12][13][14]

-

Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.[5][15][16]

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

The combination of a metabolically robust, affinity-enhancing fluoro group with a synthetically versatile iodo group makes this compound a highly valuable building block in the synthesis of complex, biologically active molecules.

Application Showcase: Synthesis of Protein Kinase B (PKB/Akt) Inhibitors

A compelling application of this compound is in the synthesis of potent and selective inhibitors of Protein Kinase B (PKB, also known as Akt). PKB is a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, making it a prime therapeutic target.[3] The Amgen patent WO2010083246A1 describes a series of fluoroisoquinoline substituted thiazole compounds as potent PKB inhibitors.[3]

The general synthetic strategy involves the coupling of the 7-fluoro-isoquinoline core with a substituted thiazole moiety, a reaction for which this compound is an ideal starting material.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for the synthesis of 7-fluoro-isoquinoline-thiazole based PKB inhibitors, highlighting the pivotal role of this compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google Patents [patents.google.com]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. WO2018183964A1 - Isoquinolines as inhibitors of hpk1 - Google Patents [patents.google.com]

- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Sign In | PatentGuru [patentguru.com]

- 16. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and First Synthesis of 7-Fluoro-1-iodoisoquinoline

Abstract

This in-depth technical guide delineates the strategic synthesis of 7-Fluoro-1-iodoisoquinoline, a halogenated heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. In the absence of a singular seminal publication detailing its initial discovery, this document constructs a logical and scientifically robust pathway to its first synthesis, drawing upon established and analogous chemical transformations. We will explore the critical role of fluorinated and iodinated isoquinolines in medicinal chemistry, providing a comprehensive, step-by-step methodology for the preparation of this valuable synthetic intermediate. This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the experimental choices and causality behind the proposed synthetic route.

Introduction: The Strategic Importance of Fluorinated and Iodinated Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of halogen atoms, particularly fluorine and iodine, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.

The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting oral bioavailability and cell membrane permeability.[1] Conversely, the iodo group, while also influencing lipophilicity, serves as a versatile synthetic handle. The carbon-iodine bond is readily amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments. This dual functionality makes this compound a highly valuable building block for the synthesis of complex pharmaceutical candidates.

This guide will present a plausible and well-precedented multi-step synthesis of this compound, designed to be both efficient and scalable.

A Proposed Pathway to the First Synthesis of this compound

While a definitive "discovery" paper for this compound is not readily apparent in the scientific literature, a logical synthetic route can be constructed from well-established reactions. The proposed pathway commences with the synthesis of the 7-fluoroisoquinoline core, followed by a series of transformations to introduce the iodo group at the C1 position.

The overall synthetic strategy is depicted below:

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar substrates and represent a robust approach to the synthesis of this compound.

Step 1: Synthesis of 7-Fluoroisoquinoline

The synthesis of the 7-fluoroisoquinoline core can be achieved via a Bischler-Napieralski reaction starting from 3-fluorophenethylamine.

Protocol 1: Synthesis of 7-Fluoroisoquinoline

-

Formylation of 3-Fluorophenethylamine: To a stirred solution of 3-fluorophenethylamine (1.0 eq) is added an excess of formic acid (5.0 eq). The mixture is heated to reflux for 4-6 hours. After cooling, the excess formic acid is removed under reduced pressure to yield N-(2-(3-fluorophenyl)ethyl)formamide, which can be used in the next step without further purification.

-

Bischler-Napieralski Cyclization: The crude N-(2-(3-fluorophenyl)ethyl)formamide (1.0 eq) is dissolved in anhydrous toluene. To this solution, phosphorus pentoxide (2.0 eq) and phosphorus oxychloride (3.0 eq) are added cautiously. The mixture is heated to reflux for 3-5 hours. After cooling, the reaction mixture is poured onto crushed ice and basified with a concentrated sodium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 7-fluoro-3,4-dihydroisoquinoline.

-

Dehydrogenation: The crude 7-fluoro-3,4-dihydroisoquinoline is dissolved in a suitable high-boiling solvent such as decalin, and 10% palladium on carbon (10 mol%) is added. The mixture is heated to reflux for 8-12 hours. After cooling, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give 7-fluoroisoquinoline. A similar procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been reported.[2][3]

Step 2: N-Oxidation of 7-Fluoroisoquinoline

The introduction of a halogen at the C1 position of isoquinoline is facilitated by prior N-oxidation.

Protocol 2: Synthesis of 7-Fluoroisoquinoline N-oxide

-

To a solution of 7-fluoroisoquinoline (1.0 eq) in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-fluoroisoquinoline N-oxide. This product is often used in the subsequent step without further purification. The N-oxidation of similar heterocyclic compounds is a well-established procedure.[4][5]

Step 3: Synthesis of 1-Chloro-7-fluoroisoquinoline

The N-oxide is then converted to the 1-chloro derivative using a chlorinating agent.

Protocol 3: Synthesis of 1-Chloro-7-fluoroisoquinoline

-

The crude 7-fluoroisoquinoline N-oxide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃) (5.0-10.0 eq) at 0 °C.

-

The reaction mixture is heated to reflux for 2-4 hours.

-

After cooling to room temperature, the excess POCl₃ is removed by distillation under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-chloro-7-fluoroisoquinoline. This reaction is a standard method for the chlorination of N-oxides.[6][7][8][9][10]

Step 4: Synthesis of this compound

The final step is a halogen exchange reaction to replace the chloro group with an iodo group. An aromatic Finkelstein reaction is a suitable method.[11]

Protocol 4: Synthesis of this compound

-

A mixture of 1-chloro-7-fluoroisoquinoline (1.0 eq), sodium iodide (3.0 eq), and copper(I) iodide (0.2 eq) in anhydrous N,N-dimethylformamide (DMF) is heated to 120-140 °C for 12-24 hours in a sealed tube.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound. The Finkelstein reaction is a classic method for halogen exchange.[12][13][14][15]

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties and key spectroscopic data for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |

| 7-Fluoroisoquinoline | C₉H₆FN | 147.15 | Off-white solid | ¹H NMR: Aromatic protons with characteristic couplings, including coupling to fluorine. ¹⁹F NMR: A singlet in the aromatic region. MS (EI): M⁺ at m/z 147. |

| 7-Fluoroisoquinoline N-oxide | C₉H₆FNO | 163.15 | Pale yellow solid | ¹H NMR: Downfield shift of protons adjacent to the N-oxide group. MS (ESI): [M+H]⁺ at m/z 164. |

| 1-Chloro-7-fluoroisoquinoline | C₉H₅ClFN | 181.59 | White to off-white solid | ¹H NMR: Absence of the C1 proton signal. MS (EI): M⁺ at m/z 181/183 (isotope pattern for Cl). |

| This compound | C₉H₅FIN | 273.05 | Pale yellow solid | ¹H NMR: Aromatic signals consistent with the substitution pattern. ¹³C NMR: Signals for 9 distinct carbon atoms, with C-F and C-I couplings observable. ¹⁹F NMR: A singlet corresponding to the fluorine at C7. MS (EI): M⁺ at m/z 273. |

Conclusion and Future Outlook